

# Application Notes and Protocols for [11C]PHNO

## Imaging of Pancreatic Beta-Cells

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: [11C]Phno

Cat. No.: B1236458

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction and Principle of Method

Type 1 Diabetes Mellitus (T1DM) is characterized by the autoimmune destruction of insulin-producing beta-cells in the pancreatic islets of Langerhans.[1] The ability to non-invasively quantify beta-cell mass (BCM) in vivo is crucial for understanding disease progression, evaluating the efficacy of therapeutic interventions like islet transplantation, and developing novel drugs aimed at preserving or regenerating beta-cells.[2][3]

Current clinical measures, such as C-peptide levels, reflect beta-cell function but may not accurately represent the total (functional and non-functional) BCM.[4] Positron Emission Tomography (PET) offers a sensitive molecular imaging technique to quantify specific biological targets. The radioligand (+)-4-propyl-9-hydroxynaphthoxazine, labeled with carbon-11 ([11C]-(+)-PHNO), has emerged as a promising tracer for estimating BCM.[5][6]

The principle of this method is based on the expression of dopamine D2 and D3 receptors on the surface of pancreatic beta-cells. Dopamine is co-secreted with insulin and acts as an autocrine and paracrine signal to negatively regulate insulin secretion, a process mediated by these receptors.[7] [11C]PHNO is a dopamine D2/D3 receptor agonist with a 25- to 50-fold higher affinity for the D3 receptor subtype.[1][2] In diabetes, the loss of beta-cells leads to a corresponding reduction in the density of these D3 receptors in the pancreas. This reduction in available binding sites results in a measurably lower uptake of [11C]PHNO in the pancreas of

diabetic individuals compared to healthy controls, which can be quantified using PET imaging. [\[2\]](#)[\[8\]](#)

## Quantitative Data Summary

The following tables summarize key quantitative findings from clinical research studies using **[11C]PHNO** PET to differentiate between Healthy Controls (HC) and individuals with Type 1 Diabetes (T1DM).

Table 1: Standardized Uptake Value (SUV) and SUV Ratio (SUVR) in Pancreas SUVR is calculated using the spleen as a reference region. Data is typically from 20-30 minutes post-injection.

Parameter	Healthy Controls (HC)	Type 1 Diabetes (T1DM)	% Reduction in T1DM	Reference
Mean Pancreas SUV (20-30 min)	14.7 ± 2.4	9.9 ± 3.8	33%	<a href="#">[2]</a>
Mean Pancreas SUV (20-30 min)	13.8 ± 1.7	4.0 (undetectable C-peptide)	71%	<a href="#">[8]</a>
Mean Pancreas SUVR-1 (20-30 min)	6.2 ± 1.0	3.9 ± 1.3	37%	<a href="#">[2]</a>
Mean Pancreas SUVR-1 (20-30 min)	5.6	3.6	36.2%	<a href="#">[4]</a> <a href="#">[7]</a>

Table 2: Binding Potential (BPND) in Pancreas BPND is a measure of receptor density, calculated using kinetic modeling with the spleen as a reference region.

Parameter	Healthy Controls (HC)	Type 1 Diabetes (T1DM)	% Reduction in T1DM	Reference
BPND (SRTM, 0-70 min)	3.2 ± 0.5	2.2 ± 0.7	31%	[2]
BPND (Logan Ref., t=0, 0-70 min)*	3.1 ± 0.5	2.0 ± 0.6	36%	[2]

## Experimental Protocols

### Protocol for Radiosynthesis of [11C]PHNO

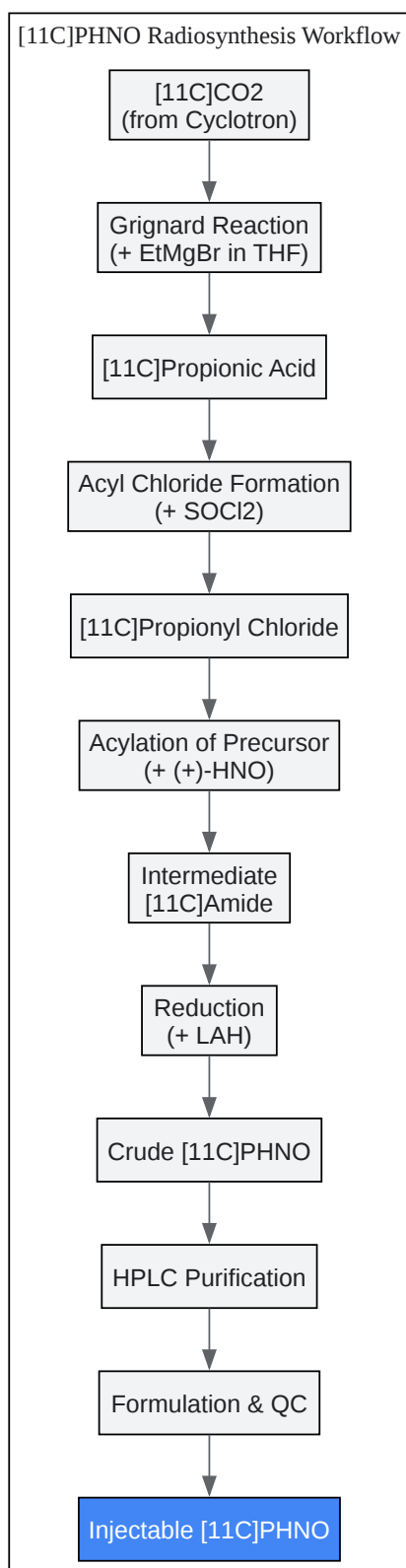
[11C]PHNO is produced via a multi-step automated synthesis. The most common method involves the reaction of [11C]propionic acid chloride with the precursor (+)-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][2][9]oxazin-9-ol ((+)-HNO).[10]

Materials:

- Cyclotron-produced [11C]CO<sub>2</sub>
- Ethylmagnesium bromide (EtMgBr)
- Thionyl chloride (SOCl<sub>2</sub>)
- (+)-HNO hydrochloride (precursor)
- Lithium aluminum hydride (LAH)
- Anhydrous tetrahydrofuran (THF)
- Automated radiosynthesis module (e.g., GE TRACERlab)
- HPLC for purification

Procedure:

- **[11C]CO<sub>2</sub> Production:** [11C]CO<sub>2</sub> is produced via the  $^{14}\text{N}(p,\alpha)^{11}\text{C}$  nuclear reaction in a medical cyclotron.
- **Grignard Reaction:** The [11C]CO<sub>2</sub> is trapped in a solution of ethylmagnesium bromide in THF. This forms [11C]propionic acid after quenching.
- **Acyl Chloride Formation:** The resulting [11C]propionic acid is reacted with thionyl chloride (SOCl<sub>2</sub>) to generate the highly reactive intermediate, [11C]propionic acid chloride.[\[10\]](#)
- **Acylation of Precursor:** The [11C]propionic acid chloride is reacted with the (+)-HNO precursor to form an intermediate [11C]amide.[\[11\]](#)[\[12\]](#)
- **Reduction:** The [11C]amide is reduced using lithium aluminum hydride (LAH) to yield the final product, [11C]-(+)-PHNO.[\[11\]](#)
- **Purification and Formulation:** The final product is purified using semi-preparative HPLC. The collected fraction is then formulated in a sterile, pyrogen-free solution (e.g., saline with ethanol) suitable for intravenous injection.
- **Quality Control:** The final product must be tested for radiochemical purity (>95%), specific activity, and sterility before administration. The entire process from [11C]CO<sub>2</sub> delivery to final product formulation is typically completed within 40-65 minutes.[\[2\]](#)



[Click to download full resolution via product page](#)

Workflow for the radiosynthesis of **[11C]PHNO**.

## Protocol for Animal Studies (Streptozotocin-Induced Diabetes Model)

This protocol describes the induction of a T1DM model in rodents and subsequent PET imaging.

### Materials:

- Male Wistar or Sprague-Dawley rats (or suitable mouse strain)
- Streptozotocin (STZ)
- Citrate buffer (pH 4.5), sterile
- Blood glucose meter
- Animal PET/CT scanner
- **[11C]PHNO** radiotracer

### Procedure:

- Induction of Diabetes:
  - Dissolve STZ in cold, sterile citrate buffer immediately before use.
  - Administer a single high dose of STZ (e.g., 50-65 mg/kg for rats) via intraperitoneal (IP) or intravenous (IV) injection to induce beta-cell destruction.[\[13\]](#)
  - Provide animals with a 5-10% sucrose solution in their drinking water for the first 24-48 hours post-injection to prevent hypoglycemia-related mortality.[\[13\]](#)
  - Monitor blood glucose levels daily. Hyperglycemia (blood glucose >250 mg/dL or 13.9 mmol/L) typically develops within 2-5 days and confirms the diabetic state.[\[14\]](#)[\[15\]](#)
- PET/CT Imaging:
  - Fast animals for 4-6 hours prior to imaging, with free access to water.

- Anesthetize the animal (e.g., using isoflurane) and place it on the scanner bed. Maintain body temperature with a heating pad.
- Place a catheter in a tail vein for radiotracer injection.
- Perform a baseline CT scan for attenuation correction and anatomical localization.
- Administer a bolus injection of **[11C]PHNO** via the tail vein catheter.
- Acquire a dynamic PET scan for 60-90 minutes.
- Monitor vital signs throughout the scan.
- Post-Imaging:
  - Allow the animal to recover from anesthesia.
  - Return the animal to its cage with free access to food and water.

## Protocol for Human Clinical Studies

This protocol outlines the procedure for **[11C]PHNO** PET/CT imaging in human subjects.[\[16\]](#)  
[\[17\]](#)

### 1. Subject Recruitment and Screening:

- Recruit healthy controls and individuals with diagnosed T1DM or T2DM (ages 18-65).[\[16\]](#)
- Exclusion criteria include pregnancy, claustrophobia, contraindications to MRI/PET, and significant comorbidities.
- Obtain informed consent from all participants.

### 2. Patient Preparation:

- Subjects should fast overnight prior to the scan.[\[18\]](#)
- For diabetic subjects, blood glucose should be monitored and managed. Some protocols may involve an overnight insulin drip to normalize plasma glucose levels.[\[18\]](#) Any

administration of insulin should occur at least 4 hours prior to the scan to avoid altered biodistribution of the tracer.[19]

- Establish intravenous access in an antecubital vein for radiotracer injection.

### 3. Radiotracer Administration:

- Administer [**11C**]PHNO as an intravenous bolus injection.
- A typical injected activity is around  $310 \pm 54$  MBq, with an injected mass of approximately  $0.02 \mu\text{g/kg}$ . [20]

### 4. PET/CT Image Acquisition:

- Position the subject in the PET/CT scanner with one bed position centered over the pancreas.
- Perform a low-dose CT scan for attenuation correction and anatomical co-registration.
- Begin a dynamic PET scan immediately following the injection. Scan duration can range from 30 to 120 minutes, though studies suggest a 30-70 minute scan is sufficient for robust quantification.[2][20]
- Reconstruct the dynamic data into a series of time frames.

## Data Analysis Protocol

### 1. Image Co-registration and ROI Definition:

- Co-register the dynamic PET images with the CT or an MRI scan for accurate anatomical definition.
- Manually draw Regions of Interest (ROIs) on the pancreas (head, body, and tail) and the spleen on a summed early-frame PET image (e.g., 0-10 min).[20] The spleen serves as the reference region as it is assumed to have a low density of D3 receptors.

### 2. Generation of Time-Activity Curves (TACs):

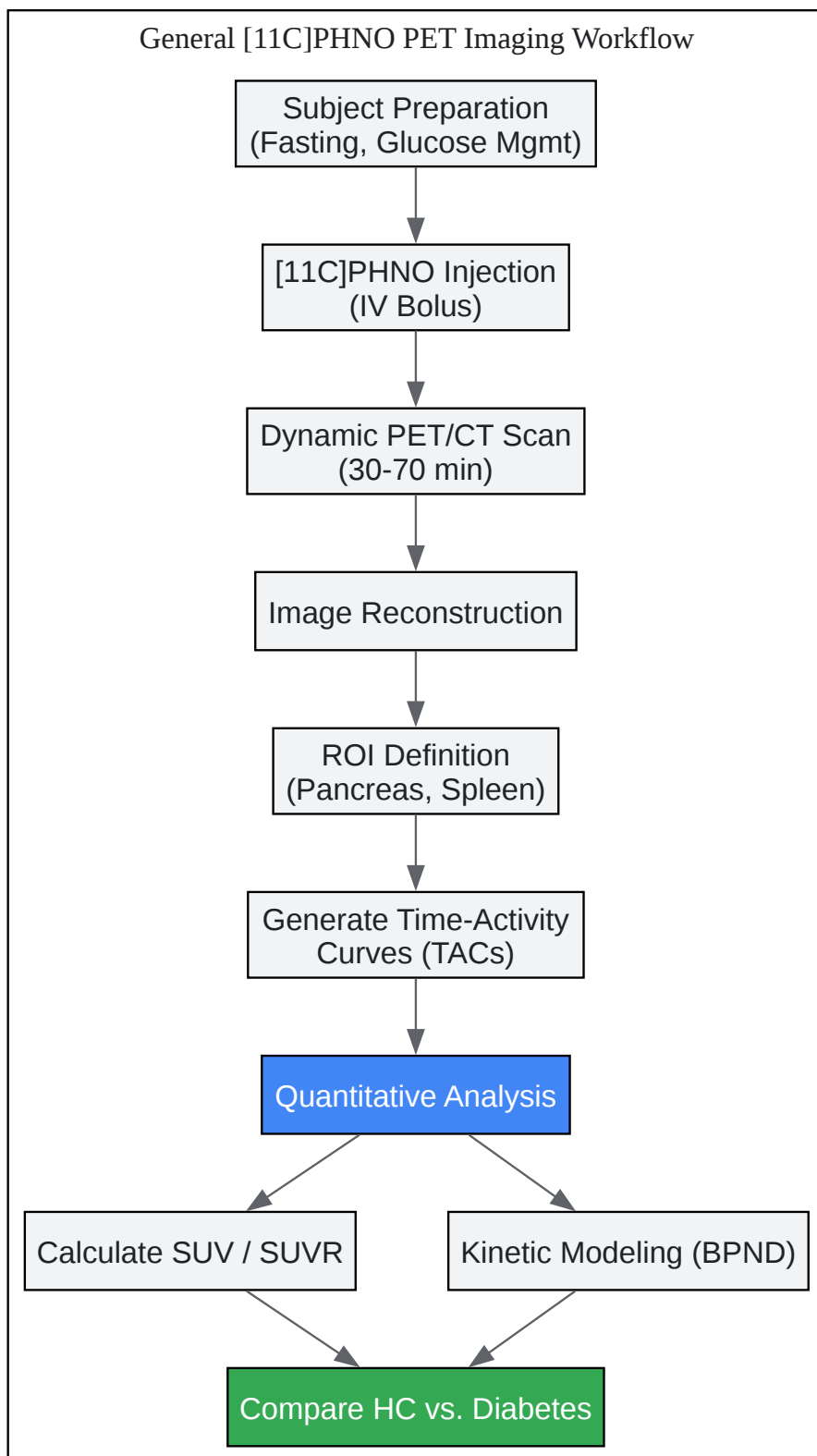


- Apply the ROIs to the entire dynamic PET sequence to generate time-activity curves (TACs) for the pancreas and spleen. The data is decay-corrected and expressed in MBq/cc.

### 3. Quantitative Analysis:

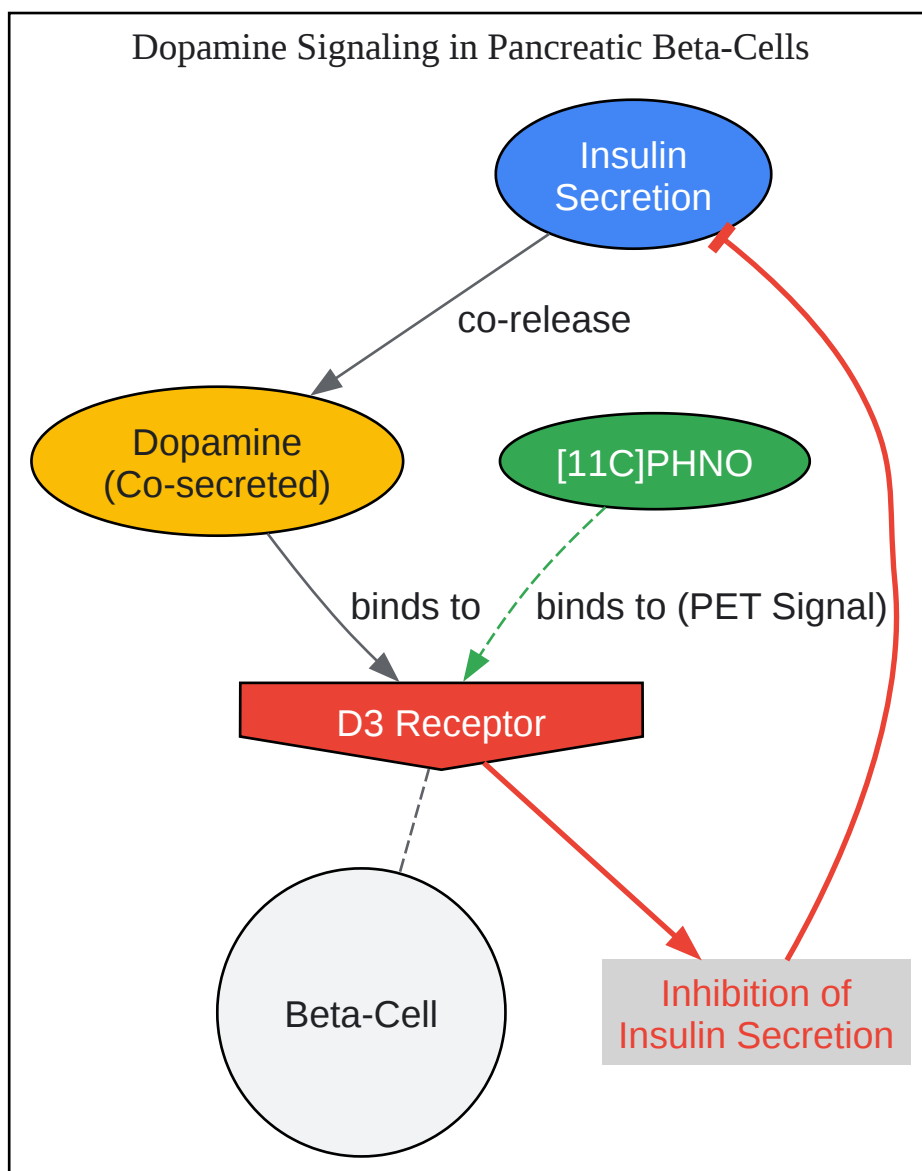
- Standardized Uptake Value (SUV): Calculate SUV for the pancreas at specific time intervals (e.g., 20-30 minutes) using the formula:  $SUV = [Tissue\ Activity\ (MBq/cc)] / [Injected\ Dose\ (MBq) / Body\ Weight\ (kg)]$
- SUV Ratio (SUVR): Calculate the SUVR using the spleen as a reference tissue:  $SUVR = [Mean\ Pancreas\ SUV] / [Mean\ Spleen\ SUV]$  Often, SUVR-1 is reported to represent specific binding.<sup>[7][9]</sup>
- Kinetic Modeling: For more detailed analysis, calculate the non-displaceable binding potential (BPND) using reference tissue models that do not require arterial blood sampling, such as:
  - Simplified Reference Tissue Model (SRTM)
  - Logan Reference Tissue Model<sup>[2][20]</sup> These models use the spleen TAC as an input function to estimate the density of available receptors in the pancreas.

## Visualizations



[Click to download full resolution via product page](#)

General experimental workflow for [ $^{11}\text{C}$ ]PHNO PET imaging.



[Click to download full resolution via product page](#)

Dopamine's negative feedback on insulin secretion.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Radiosynthesis of the D2/3 agonist [3-11C]-(+)-PHNO using [11C]iodomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. noblelifesci.com [noblelifesci.com]
- 7. PET Imaging of Pancreatic Dopamine D2 and D3 Receptor Density with 11C-(+)-PHNO in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of PET Brain Radioligands for Imaging Pancreatic  $\beta$ -Cell Mass: Potential Utility of 11C-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PET Imaging of Pancreatic Dopamine D2 and D3 Receptor Density with 11C-(+)-PHNO in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toward the Optimization of (+)-[11C]PHNO Synthesis: Time Reduction and Process Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.2. [11C]-(+)-PHNO synthesis & acquisition [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Streptozotocin-Induced Diabetic Nude Mouse Model: Differences between Animals from Different Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Imaging pancreatic beta-cells with PET neuroimaging agent 11C-PHNO | Clinical Trials | Yale Medicine [yalemedicine.org]
- 17. Imaging pancreatic beta-cells with PET neuroimaging agent 11C-PHNO | Yale School of Medicine [medicine.yale.edu]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. diabetessociety.com.au [diabetessociety.com.au]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols for [11C]PHNO Imaging of Pancreatic Beta-Cells]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1236458#11c-phno-imaging-of-pancreatic-beta-cells-in-diabetes>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)